1-Azido-2-methoxybenzene

Catalog No.
S667041
CAS No.
20442-97-1
M.F
C7H7N3O
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-2-methoxybenzene

CAS Number

20442-97-1

Product Name

1-Azido-2-methoxybenzene

IUPAC Name

1-azido-2-methoxybenzene

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C7H7N3O/c1-11-7-5-3-2-4-6(7)9-10-8/h2-5H,1H3

InChI Key

XBXJQBGKICADKR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N=[N+]=[N-]

Canonical SMILES

COC1=CC=CC=C1N=[N+]=[N-]

Bioconjugation Chemistry

1-Azido-2-methoxybenzene serves as a valuable building block in bioconjugation chemistry, a field focused on linking biomolecules (e.g., proteins, peptides, antibodies) with other molecules or materials. The azide group in this molecule can participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction []. This reaction allows efficient and selective conjugation of 1-Azido-2-methoxybenzene with biomolecules containing alkyne functionalities, enabling the creation of novel probes, drug conjugates, and other bioconjugates for various research applications [, ].

Organic Synthesis

The presence of both the azide and methoxy groups makes 1-Azido-2-methoxybenzene a versatile intermediate in organic synthesis. The azide group can be readily transformed into various functional groups using diverse chemical transformations, allowing the synthesis of complex organic molecules []. Additionally, the methoxy group can act as a protecting group for the hydroxyl group, which can be strategically introduced or removed during the synthesis process [].

Material Science

1-Azido-2-methoxybenzene has been explored for its potential applications in material science. The azide group can be utilized to introduce photoreactive functionalities into polymers, enabling the creation of light-responsive materials with tailored properties []. Moreover, the molecule's ability to participate in click chemistry reactions allows for the incorporation of 1-Azido-2-methoxybenzene into various polymeric structures, potentially leading to the development of novel functional materials.

1-Azido-2-methoxybenzene, also known as o-azidotoluene, is an organic compound with the molecular formula C7_7H7_7N3_3O. It features a methoxy group (-OCH3_3) and an azido group (-N3_3) attached to a benzene ring. This compound is characterized by its unique electronic properties due to the presence of both electron-donating and electron-withdrawing groups, which can influence its reactivity and interactions in various chemical environments.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction allows for the formation of 1,2,3-triazoles, which are important scaffolds in medicinal chemistry .
  • Synthesis of 1,5-Disubstituted 1,2,3-Triazoles: The compound can react with alkynes under mild conditions to yield regioselectively substituted triazoles, demonstrating its utility in synthetic organic chemistry .
  • Nucleophilic Substitution Reactions: The azido group can be substituted under certain conditions, leading to the formation of various derivatives .

Several methods exist for synthesizing 1-azido-2-methoxybenzene:

  • Nucleophilic Substitution: Starting from 2-methoxytoluene, azide salts such as sodium azide can be used in a nucleophilic substitution reaction to introduce the azido group.
  • Copper-Catalyzed Reactions: Utilizing copper(I) catalysts in conjunction with terminal alkynes allows for efficient cycloaddition reactions that incorporate the azido group into larger frameworks .
  • Direct Azidation: Methods involving direct azidation of aromatic compounds using azide reagents under specific conditions have also been reported.

1-Azido-2-methoxybenzene finds applications in various fields:

  • Medicinal Chemistry: As a precursor for synthesizing bioactive compounds and pharmaceuticals.
  • Material Science: Used in creating functionalized polymers and materials through click chemistry.
  • Bioconjugation: Its azido group serves as a handle for bioconjugation techniques in biological research.

Interaction studies involving 1-azido-2-methoxybenzene typically focus on its reactivity with other nucleophiles or electrophiles. The azido group is known to undergo reduction to amines or participate in cycloaddition reactions with alkynes, making it a versatile building block for constructing complex molecules. Studies have shown that its interactions can lead to significant changes in biological activity depending on the substituents on the benzene ring and the reaction conditions employed .

Several compounds exhibit structural similarities to 1-azido-2-methoxybenzene. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1-Azido-2-methylbenzeneC7_7H7_7N3_3Similar structure but lacks methoxy group
1-Azido-4-methylbenzeneC7_7H7_7N3_3Different substitution pattern on benzene
1-Azido-3-methoxybenzeneC7_7H7_7N3_3ODifferent position of methoxy group
2-AzidophenolC6_6H6_6N3_3OContains hydroxyl group instead of methoxy

The key uniqueness of 1-azido-2-methoxybenzene lies in the combination of its specific substitution pattern and the presence of both an azide and a methoxy group, which influences its reactivity and potential applications compared to similar compounds.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H241 (97.44%): Heating may cause a fire or explosion [Danger Self-reactive substances and mixtures;
Organic peroxides];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Explosive;Flammable;Irritant;Health Hazard

Wikipedia

Anisole, o-azido-

Dates

Last modified: 08-15-2023

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